GSK3179106 vs. Other RET Inhibitors: Superior Biochemical Potency and Selectivity for RET Kinase
GSK3179106 demonstrates sub-nanomolar potency against RET kinase in biochemical assays, with an IC50 of 0.3-0.4 nM . This potency is critical for its intended gut-restricted activity. Its selectivity is also quantifiable: in a panel of >300 recombinant kinases tested at 1 µM, only 26 (8.7%) were inhibited . This selectivity profile minimizes the risk of confounding off-target effects in cellular and in vivo assays, distinguishing it from less selective RET inhibitors or multi-kinase probes.
| Evidence Dimension | RET Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.3 nM or 0.4 nM |
| Comparator Or Baseline | AST 487 (a RET inhibitor): 880 nM [1] |
| Quantified Difference | Approximately 2200-fold to 2933-fold more potent |
| Conditions | Biochemical enzymatic assay for RET kinase. |
Why This Matters
For scientific selection, this quantifies GSK3179106's vastly superior biochemical potency, ensuring robust RET target engagement in experiments where a weaker inhibitor like AST 487 would be ineffective.
- [1] AbMole BioScience. (n.d.). AST 487 product datasheet. M10932. View Source
